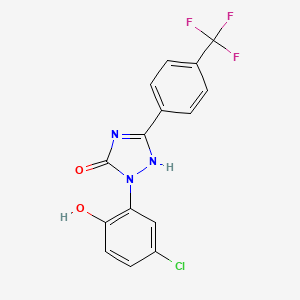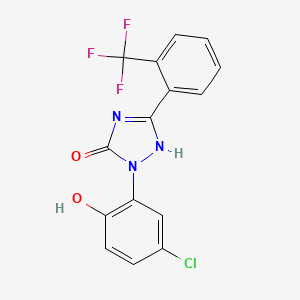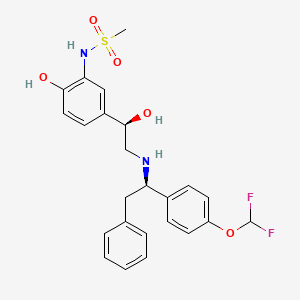
Benzamide, 2-((3-chloro-4-hydroxybenzoyl)amino)-N-(2-(2-methoxyphenyl)ethyl)-5-phenoxy-
Descripción general
Descripción
BMS-856 is a compound displaying low nanomolar inhibition of 17beta-HSD3 enzymatic activity. It displays potent inhibition of 17beta-HSD3-mediated cellular conversion of AdT to testosterone and inhibited the 17beta-HSD3-mediated conversion of testosterone necessary to promote AR-dependent transcription. BMS-856 is usedful for endocrine therapy of prostate cancer (PCa) which relies on agents which disrupt the biosynthesis of testosterone in the testis and/or by direct antagonism of active hormone on the androgen receptor (AR) in non-gonadal target tissues of hormone action such as the prostate.
Aplicaciones Científicas De Investigación
Gastrokinetic Activity : Benzamide derivatives, including the mentioned compound, have been studied for their gastrokinetic activity. Kato et al. (1992) found that certain benzamide derivatives showed potent in vivo gastric emptying activity (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).
Biological Activity : Kato et al. (1996) synthesized and evaluated the biological activity of benzamide derivatives as metabolites of mosapride, a gastroprokinetic agent, observing their binding affinity to serotonin-4 receptors (Kato, Morie, & Yoshida, 1996).
Neuroleptic Activity : Iwanami et al. (1981) designed benzamide derivatives as potential neuroleptics, evaluating their effects on apomorphine-induced stereotyped behavior in rats (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Antimicrobial and Antioxidant Activities : Yang et al. (2015) isolated a new benzamide from Streptomyces and investigated its antimicrobial and antioxidant activities (Yang, Peng, Yang, Li, Xiong, Zhao, & Ding, 2015).
Synthesis and Cytotoxicity : Hour et al. (2007) explored the synthesis and cytotoxicity of benzamides against various cancer cell lines, highlighting their potential in cancer research (Hour, Yang, Lien, Kuo, Huang, 2007).
Antibacterial Activity : Zadrazilova et al. (2015) evaluated the bactericidal activity of benzamides against methicillin-resistant Staphylococcus aureus (MRSA), finding them to be effective (Zadrazilova, Pospíšilová, Pauk, Imramovský, Vinšová, Čížek, & Jampílek, 2015).
Gastrointestinal Prokinetic Activity : Sakaguchi et al. (2001) synthesized novel benzamide derivatives with amphoteric side chains, showing gastro- and colon-prokinetic activities through intravenous administration to conscious dogs (Sakaguchi, Iwsaki, Iwanaga, Saito, Takahara, Kato, & Hanaoka, 2001).
Propiedades
Número CAS |
863382-83-6 |
|---|---|
Nombre del producto |
Benzamide, 2-((3-chloro-4-hydroxybenzoyl)amino)-N-(2-(2-methoxyphenyl)ethyl)-5-phenoxy- |
Fórmula molecular |
C29H25ClN2O5 |
Peso molecular |
517 g/mol |
Nombre IUPAC |
3-chloro-4-hydroxy-N-[2-[2-(2-methoxyphenyl)ethylcarbamoyl]-4-phenoxyphenyl]benzamide |
InChI |
InChI=1S/C29H25ClN2O5/c1-36-27-10-6-5-7-19(27)15-16-31-29(35)23-18-22(37-21-8-3-2-4-9-21)12-13-25(23)32-28(34)20-11-14-26(33)24(30)17-20/h2-14,17-18,33H,15-16H2,1H3,(H,31,35)(H,32,34) |
Clave InChI |
KDBZEGIJKPPLLA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CCNC(=O)C2=C(C=CC(=C2)OC3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)O)Cl |
SMILES canónico |
COC1=CC=CC=C1CCNC(=O)C2=C(C=CC(=C2)OC3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)O)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BMS-856; BMS 856; BMS856; UNII-7IQ5DK4G01; 7IQ5DK4G01. |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





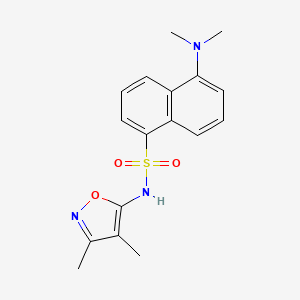
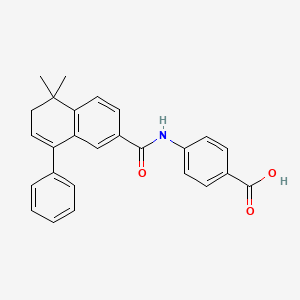
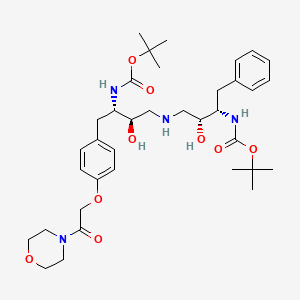
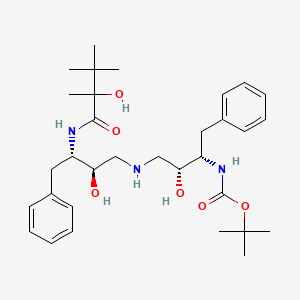
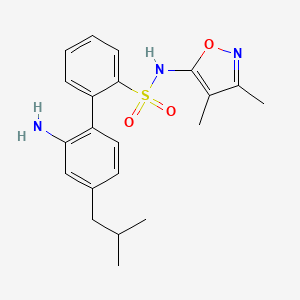
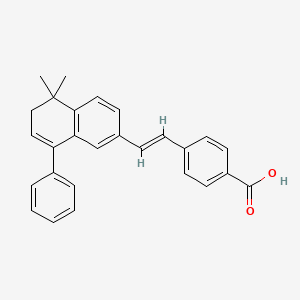
![N-(Methylsulfonyl)-D-Phenylalanyl-N-[(1-Carbamimidoylpiperidin-4-Yl)methyl]-L-Prolinamide](/img/structure/B1667174.png)
